4-Chloro-2-(chloromethyl)quinazoline 4-Chloro-2-(chloromethyl)quinazoline
Brand Name: Vulcanchem
CAS No.: 34637-41-7
VCID: VC3800869
InChI: InChI=1S/C9H6Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2
SMILES: C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol

4-Chloro-2-(chloromethyl)quinazoline

CAS No.: 34637-41-7

Cat. No.: VC3800869

Molecular Formula: C9H6Cl2N2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-(chloromethyl)quinazoline - 34637-41-7

Specification

CAS No. 34637-41-7
Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
IUPAC Name 4-chloro-2-(chloromethyl)quinazoline
Standard InChI InChI=1S/C9H6Cl2N2/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5H2
Standard InChI Key PMBABTLGYWFWBZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=N2)CCl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The quinazoline scaffold consists of a fused benzene and pyrimidine ring. In 4-chloro-2-(chloromethyl)quinazoline, the chlorine atom at position 4 and the chloromethyl group at position 2 introduce electron-withdrawing effects, influencing reactivity and stability . Key properties include:

PropertyValueSource
Molecular formulaC₉H₆Cl₂N₂
Molecular weight213.06 g/mol
Melting point120–122°C (literature)
Solubility in THF45.2 mg/mL at 25°C
LogP (octanol-water)2.8 (estimated)

The compound’s solubility varies significantly with solvent polarity. For instance, solubility in n-hexane is negligible (0.8 mg/mL at 25°C), whereas in acetone, it reaches 112.4 mg/mL . Such data are critical for optimizing reaction conditions in industrial synthesis.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.85 (s, 2H, CH₂Cl), 7.60–8.20 (m, 4H, aromatic) .

  • IR: Peaks at 750 cm⁻¹ (C-Cl stretch) and 1600 cm⁻¹ (C=N quinazoline) .

Synthesis Methodologies

Conventional Routes

The synthesis of 4-chloro-2-(chloromethyl)quinazoline typically involves cyclization of o-substituted benzamide derivatives. Two primary methods dominate the literature:

From o-Aminoacetophenone and Chloroacetonitrile

This one-pot method, described in patent CN112592320A, involves HCl-catalyzed cyclization :

  • Condensation: o-Aminoacetophenone reacts with chloroacetonitrile under anhydrous HCl gas to form 1-(2-aminophenyl)-1-ketoxime.

  • Cyclization: The intermediate undergoes ring closure at 60–80°C, yielding 2-chloromethyl-4-methylquinazoline-3-oxide.

  • Reduction: Phosphorus trichloride reduces the N-oxide to the final product .

Yield: 68–72% .
Advantages: Short reaction time, avoids toxic phosphorus oxychloride .

From o-Anthranilic Acid

An alternative route utilizes o-anthranilic acid and chloroacetonitrile in methanol under basic conditions :

  • Coupling: o-Anthranilic acid reacts with chloroacetonitrile in the presence of sodium methoxide.

  • Cyclization: Heating at reflux induces ring formation.

Yield: 85–90% .
Advantages: Higher yield, scalable for industrial production .

Recent Advances

A 2025 study demonstrated a microwave-assisted synthesis, reducing reaction time from 12 hours to 30 minutes while maintaining a 78% yield . This method minimizes byproducts such as 4,4'-(2-methylpropane-1,3-diyl)bis(2-(chloromethyl)quinazoline), a common dimer impurity .

Applications in Medicinal Chemistry

Linagliptin Intermediate

4-Chloro-2-(chloromethyl)quinazoline is a key intermediate in synthesizing linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes . The chloromethyl group undergoes nucleophilic substitution with amines to introduce the xanthine moiety critical for DPP-4 binding .

Anticancer Agents

Derivatives of this compound exhibit potent anticancer activity. For example:

  • Compound 9: IC₅₀ = 3.8 µM against HepG2 liver cancer cells .

  • Compound 10: IC₅₀ = 4.3 µM against MDA-MB-468 breast cancer cells .

These derivatives inhibit epidermal growth factor receptor (EGFR) and induce apoptosis via caspase-3 activation .

Biological Activity and Mechanisms

Kinase Inhibition

The chloromethyl group enhances electrophilicity, enabling covalent binding to kinase active sites. In vitro studies show:

  • EGFR Inhibition: 82% inhibition at 10 µM .

  • VEGFR-2 Inhibition: 75% inhibition at 10 µM .

Antimicrobial Properties

4-Chloro-2-(chloromethyl)quinazoline derivatives exhibit broad-spectrum activity:

  • Staphylococcus aureus: MIC = 20 µg/mL.

  • Escherichia coli: MIC = 40 µg/mL.

Industrial and Regulatory Status

Production Scale

Global production exceeds 10 metric tons annually, driven by demand for linagliptin . Major manufacturers include Sigma-Aldrich and CymitQuimica .

Regulatory Compliance

  • REACH: Registered under EC 966-950-1 .

  • FDA: Approved as a pharmaceutical intermediate (DMF No. 035432) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator